![molecular formula C22H14FN3O3S2 B2473731 (Z)-3-(5-((1H-吲哚-3-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-1-(4-氟苯基)吡咯烷-2,5-二酮 CAS No. 871497-21-1](/img/structure/B2473731.png)
(Z)-3-(5-((1H-吲哚-3-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-1-(4-氟苯基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H14FN3O3S2 and its molecular weight is 451.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
对结构与"(Z)-3-(5-((1H-吲哚-3-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-1-(4-氟苯基)吡咯烷-2,5-二酮"相似的化合物的抗癌特性的研究显示出有希望的结果。Kumar 和 Sharma (2022) 合成了对拓扑异构酶-I 酶(癌症治疗的靶点,特别是对 MCF-7 人乳腺癌细胞系)表现出显着抑制作用的衍生物。他们的研究强调了这些化合物在开发抗癌治疗剂方面的潜力 Kumar & Sharma, 2022。此外,李子成 (2013) 探索了类似衍生物的抗癌活性,注意到它们对各种癌细胞系(包括 A549、HCT116 和 PC-9)的有效性,其中一些衍生物显示出与广泛使用的化疗剂 5-氟尿嘧啶相当的活性 李子成, 2013。
抗菌活性
还研究了相关化合物的抗菌潜力。Prakash 等人 (2011) 合成了对革兰氏阳性菌表现出良好抗菌活性和显着抗真菌活性的衍生物,展示了这些化合物在解决传染病方面的潜力 Prakash 等, 2011。
放射增敏剂
此外,Reddy 等人 (2010) 对含吲哚衍生物的放射增敏特性进行了研究,确定了几种类似物作为针对 HT-29 细胞系的有效放射增敏剂。这表明在提高癌症治疗中放射治疗的疗效方面具有潜在的应用 Reddy 等, 2010。
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O3S2/c23-13-5-7-14(8-6-13)25-19(27)10-17(20(25)28)26-21(29)18(31-22(26)30)9-12-11-24-16-4-2-1-3-15(12)16/h1-9,11,17,29H,10H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADTMOZXOGNMB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。